molecular formula C16H38I2N2 B14220786 N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide CAS No. 825619-81-6

N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide

Cat. No.: B14220786
CAS No.: 825619-81-6
M. Wt: 512.30 g/mol
InChI Key: KZGBDHSDMYJIBM-UHFFFAOYSA-L
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Description

N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is a quaternary ammonium compound. This compound is characterized by its two butyl groups and four methyl groups attached to the nitrogen atoms, forming a bis(aminium) structure. The diiodide indicates the presence of two iodide ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide typically involves the quaternization of N,N-dibutyl-N,N-dimethyl-1,4-butanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve N,N-dibutyl-N,N-dimethyl-1,4-butanediamine in acetonitrile.
  • Add an excess of methyl iodide to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and precipitate the product by adding diethyl ether.
  • Filter and wash the precipitate with diethyl ether to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodide ions can be substituted with other anions such as chloride or bromide.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of amines and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate (for chloride substitution) and sodium bromide (for bromide substitution). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are carried out under controlled conditions to prevent over-oxidation or over-reduction.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound. Hydrochloric acid or sodium hydroxide are commonly used.

Major Products Formed

    Substitution Reactions: The major products are the substituted quaternary ammonium salts.

    Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the compound, such as N-oxides or secondary amines.

    Hydrolysis: The major products are amines and alcohols derived from the breakdown of the quaternary ammonium structure.

Scientific Research Applications

N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide has several scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its antimicrobial properties, particularly against bacteria and fungi.

    Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure provides excellent surface-active properties.

Mechanism of Action

The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide involves its interaction with cell membranes and proteins. The quaternary ammonium structure allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, altering their structure and function. This dual mechanism makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-Dibutyl-N~4~,N~4~-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine
  • N~1~,N~1~,N~4~,N~4~-tetra(pyridin-4-yl)benzene-1,4-diamine
  • N,N,N’,N’-tetraphenyl-1,4-phenylenediamine

Uniqueness

N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is unique due to its specific quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds. Additionally, its stability and ease of synthesis make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

825619-81-6

Molecular Formula

C16H38I2N2

Molecular Weight

512.30 g/mol

IUPAC Name

butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium;diiodide

InChI

InChI=1S/C16H38N2.2HI/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

KZGBDHSDMYJIBM-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC.[I-].[I-]

Origin of Product

United States

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